Devazepide is a synthetic, non-peptide compound that acts as a potent and selective antagonist of CCK1R [, , , , , , , , , , , , , , ]. This molecule selectively binds to CCK1R, effectively blocking the actions of cholecystokinin (CCK), a peptide hormone involved in various physiological processes like digestion, satiety, and anxiety [, , , , , , , , , , , , ]. Its high selectivity for CCK1R over the CCK2R subtype makes it a valuable tool for dissecting the physiological roles of CCK [, , , , , , , , ].
Devazepide is synthesized through methods akin to those used for other benzodiazepines. The synthesis typically involves the formation of the benzodiazepine core followed by specific modifications to introduce the requisite functional groups. The synthesis process can be outlined in the following steps:
The synthesis conditions typically include specific temperatures and reaction times that are optimized to maximize yield and purity.
The molecular structure of devazepide can be described as follows:
The three-dimensional conformation of devazepide allows it to fit into the binding site of the cholecystokinin A receptor effectively, which is crucial for its antagonistic activity .
Devazepide undergoes various chemical reactions primarily related to its interactions with biological targets:
The interactions and reactions involving devazepide are critical for understanding its pharmacodynamics and pharmacokinetics .
Devazepide acts primarily as an antagonist at the cholecystokinin A receptor. Its mechanism can be summarized as follows:
Studies have shown that devazepide has a relatively high affinity for the cholecystokinin A receptor compared to other receptors, suggesting its specificity in action .
Devazepide has several scientific applications:
The development of devazepide emerged from systematic structure-activity relationship studies conducted at Merck Research Laboratories in the mid-1980s. Researchers sought to exploit the benzodiazepine scaffold to develop ligands targeting peptide receptors rather than traditional GABAergic targets. The breakthrough came with the identification of L-364,718 (later named devazepide) as a compound with picomolar affinity for the CCK1 receptor and remarkable selectivity over the closely related CCK2 receptor (greater than 1,000-fold selectivity) [2] [9]. This discovery was patented in 1989 (US Patent 4820834) and represented the first potent non-peptide CCK receptor antagonist suitable for in vivo studies [2].
The molecular structure of devazepide features a distinctive configuration: (3S)-3-amino-1-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one conjugated to indole-2-carboxylic acid via an amide linkage. This hybrid structure enables high-affinity binding to the CCK1 receptor through key interactions with receptor subdomains typically engaged by the C-terminal octapeptide of endogenous CCK (CCK-8) [9]. Unlike earlier peptide-based antagonists that suffered from poor oral bioavailability and short half-lives, devazepide demonstrated excellent central nervous system penetration following peripheral administration, facilitating neuropharmacological investigations previously impossible with peptide antagonists [5].
Table 1: Key Developmental Milestones of Devazepide
Year | Milestone | Significance |
---|---|---|
1986 | Initial characterization of L-364,718 | First demonstration of potent CCK1 receptor antagonism (Ki = 0.6 nM) [2] |
1988 | Comprehensive pharmacological profiling | Established selectivity profile and in vivo efficacy [2] |
1989 | Grant of US Patent 4820834 | Secured intellectual property for benzodiazepine-derived CCK antagonists [2] |
Early 1990s | Expansion of research applications | Used to elucidate physiological roles of CCK in satiety, anxiety, and nociception [5] [6] |
2000s | Investigation of antitumor properties | Demonstrated pro-apoptotic effects in Ewing sarcoma models [4] |
Devazepide's exceptional receptor selectivity has made it an invaluable probe for dissecting the physiological functions of CCK signaling. Research using devazepide has demonstrated that peripheral CCK signaling operates primarily through a paracrine mode of action rather than an endocrine mechanism in rodent models. This was established when intraportal administration of CCK-8 failed to inhibit feeding, while equivalent doses administered peripherally produced robust satiety effects. Devazepide administration blocked these effects, confirming that CCK acts locally on vagal afferent terminals rather than via systemic circulation [1] [6].
Crucially, devazepide studies revealed the functional topography of CCK receptors within the vagal pathway. Vagal afferent neurons express CCK1 receptors and co-express receptors for numerous other regulatory peptides, including leptin, ghrelin, orexin, cannabinoids (CB1), PYY, and GLP-1/GLP-2. Research using devazepide demonstrated that CCK dynamically modulates the expression of these receptors based on nutritional status. Specifically, devazepide administration blocked the feeding-induced downregulation of CB1 receptors on vagal afferents, revealing that endogenous CCK normally suppresses this orexigenic pathway postprandially [1].
Furthermore, devazepide was instrumental in characterizing CCK-leptin interactions in appetite regulation. Studies demonstrated that leptin potentiates CCK-induced activation of vagal afferents and enhances CCK's satiating effects. Devazepide administration blocked these interactions, establishing that functional CCK1 receptors are essential for leptin's ability to amplify short-term satiety signals [1]. These findings illustrate how devazepide has enabled researchers to unravel the complex neuroendocrine cross-talk governing energy homeostasis.
Table 2: Devazepide's Contributions to Elucidating CCK Signaling Pathways
Signaling Pathway | Devazepide's Role | Key Findings |
---|---|---|
Vagal Afferent Signaling | Blocked CCK-induced vagal activation | Confirmed CCK1R as primary mediator of gut-brain communication [1] |
Receptor Cross-Modulation | Prevented feeding-induced receptor expression changes | Revealed CCK's role in downregulating orexigenic (CB1) receptors postprandially [1] |
Leptin-CCK Interactions | Abolished leptin's potentiation of CCK effects | Established CCK1R as necessary for adiposity signal integration [1] |
Gallbladder Motility | Inhibited CCK-induced contraction | Confirmed CCK1R as primary mediator of postprandial gallbladder emptying [3] |
Conditioned Reward | Impaired acquisition of conditioned reward | Revealed CCK-dopamine interactions in mesolimbic pathways [5] |
Devazepide occupies a unique position in the historical development of gastrointestinal and neuroendocrine therapeutics. Its discovery provided the first pharmacological evidence that selective CCK1 receptor blockade could accelerate gastric emptying and stimulate appetite, suggesting potential applications for dyspepsia, gastroparesis, and cachexia [2] [6]. However, subsequent research revealed unexpected complexities in CCK pathophysiology that limited devazepide's therapeutic translation. Studies in gallstone-susceptible C57BL/6J mice demonstrated that chronic devazepide administration (4 mg/kg/day) significantly accelerated cholesterol crystallization and microlithiasis formation, with 40% of treated mice developing gallstones within 21 days [3].
The pro-cholelithogenic effects of devazepide were attributed to three interconnected mechanisms: impaired gallbladder contraction leading to bile stasis (residual gallbladder volumes increased by >50%), enhanced hepatic secretion of biliary cholesterol (without affecting phospholipids or bile salts), and increased intestinal cholesterol absorption. These findings provided crucial insights into the pathophysiological consequences of chronic CCK1 receptor blockade and highlighted the essential role of endogenous CCK in maintaining biliary homeostasis [3].
In neuroendocrine oncology, devazepide has demonstrated unexpected antineoplastic properties. In Ewing sarcoma models, devazepide (10 μmol/L) inhibited tumor cell growth by 85-88% through induction of apoptosis, whereas CCK2 receptor antagonists showed negligible effects. In vivo, devazepide administration reduced xenograft tumor growth by 40%, suggesting CCK1 receptor antagonism might represent a novel therapeutic approach for Ewing tumors [4]. This antitumor effect appears specific to certain neuroendocrine malignancies, as devazepide's pro-apoptotic action was not observed in common carcinomas.
The development of devazepide also indirectly advanced neuroendocrine tumor targeting strategies. While devazepide itself is not used therapeutically for neuroendocrine tumors (NETs), research using this compound helped characterize CCK receptor expression patterns in NETs. This knowledge contributed to the development of peptide receptor radionuclide therapy (PRRT) targeting somatostatin receptors, now a mainstay treatment for gastroenteropancreatic NETs expressing somatostatin receptors 2 and 5 [7]. The classification systems for NETs, recently updated by WHO in 2017, now guide treatment selection based on tumor differentiation (well-differentiated NETs vs. poorly differentiated NECs) and proliferation indices (Ki-67 index) [8].
Devazepide's most enduring impact remains in basic research, where it continues to serve as a gold standard CCK1 receptor antagonist for investigating gut-brain communication, energy homeostasis, and neuroendocrine signaling pathways. Its legacy persists in the development of later-generation gastrointestinal drugs that more selectively target specific pathways without the complex effects on biliary function revealed by devazepide research [1] [3] [6].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0